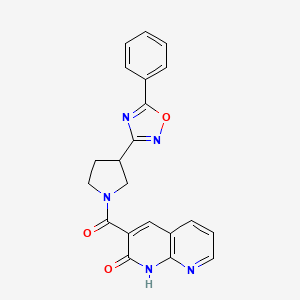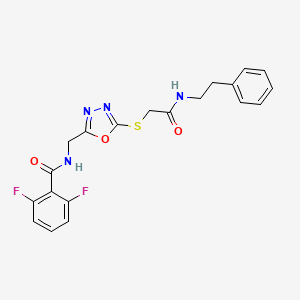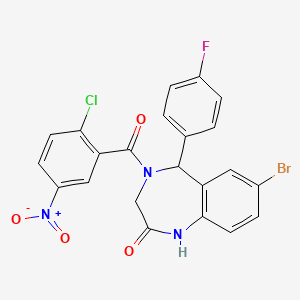![molecular formula C20H23NO8 B2661186 [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 1004724-00-8](/img/structure/B2661186.png)
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, also known as DOTB, is a chemical compound that has been widely studied for its potential applications in scientific research. DOTB is a derivative of the natural compound harmaline, which is found in several plant species and has been used for centuries in traditional medicine. In recent years, researchers have become increasingly interested in the potential of DOTB as a research tool due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is not fully understood, but it is thought to interact with DNA and proteins through intercalation and hydrogen bonding. This interaction can lead to changes in the structure and function of these molecules, ultimately leading to the observed biological effects of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate.
Biochemical and Physiological Effects:
Studies have shown that [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been studied for its potential as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate in lab experiments is its ability to selectively interact with DNA and proteins, making it a useful tool for studying these molecules. Additionally, [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate and its potential applications in other areas of scientific research. Overall, [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has shown promise as a versatile research tool with potential applications in various fields.
Métodos De Síntesis
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate can be synthesized using a variety of methods, including the condensation of 2,4-dimethoxyaniline with 3,4,5-trimethoxybenzoyl chloride. This reaction results in the formation of [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate as a white powder, which can then be purified and used for further research.
Aplicaciones Científicas De Investigación
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. Additionally, [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been used as a tool for the study of enzyme kinetics and protein-protein interactions.
Propiedades
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8/c1-24-13-6-7-14(15(10-13)25-2)21-18(22)11-29-20(23)12-8-16(26-3)19(28-5)17(9-12)27-4/h6-10H,11H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHPFTMQKGWTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,4-Difluoro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2661105.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2661108.png)
![N-[1-(4-fluorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2661112.png)
![5-Azaspiro[2.5]octan-8-ol;hydrochloride](/img/structure/B2661113.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2661114.png)







![2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid](/img/structure/B2661126.png)